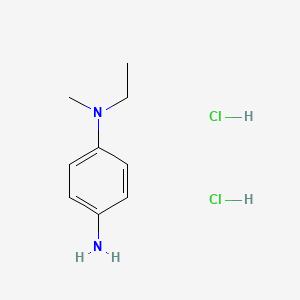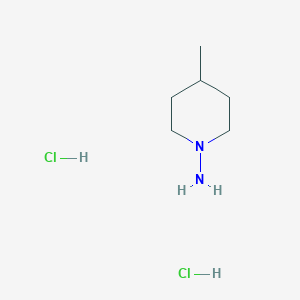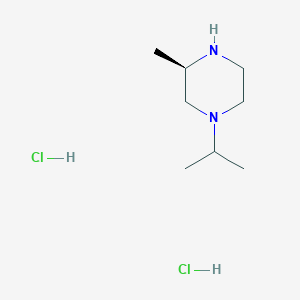
trans-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate: is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive. This compound features a tert-butyl group, a bromophenyl group, and an aziridine ring, making it a versatile molecule in organic synthesis and various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide or a halogenated precursor under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the aziridine intermediate.
Addition of the Tert-butyl Group: The tert-butyl group is often introduced through esterification or alkylation reactions using tert-butyl alcohol or tert-butyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the opening of the aziridine ring and formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, moderate temperatures.
Major Products:
Oxidation: Oxaziridines, hydroxylated derivatives.
Reduction: Amines, ring-opened products.
Substitution: Substituted aziridines, various functionalized derivatives.
科学研究应用
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for studying biological processes and developing diagnostic tools.
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Medicine:
Antimicrobial Agents: Explored for its antimicrobial properties, particularly against resistant bacterial strains.
Cancer Research: Studied for its potential anticancer activity through the inhibition of specific molecular targets.
Industry:
Material Science: Used in the development of advanced materials, including polymers and coatings with unique properties.
Agriculture: Investigated for its potential use in the synthesis of agrochemicals to protect crops from pests and diseases.
作用机制
The mechanism of action of trans-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate involves its interaction with specific molecular targets, leading to various biological effects. The aziridine ring’s strained structure makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in biomolecules. This reactivity can result in the inhibition of enzymes, disruption of cellular processes, and induction of cell death in targeted cells.
相似化合物的比较
trans-Tert-butyl 3-phenylaziridine-2-carboxylate: Similar structure but lacks the bromine atom, leading to different reactivity and applications.
trans-Tert-butyl 3-(4-bromophenyl)-aziridine-2-carboxylate: Positional isomer with the bromine atom at the para position, affecting its chemical behavior.
trans-Tert-butyl 3-(3-chlorophenyl)-aziridine-2-carboxylate: Chlorine-substituted analog with different electronic and steric properties.
Uniqueness: The presence of the bromine atom in trans-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate imparts unique reactivity, making it suitable for specific synthetic and research applications. Its ability to undergo various chemical reactions and its potential biological activities distinguish it from other similar compounds.
属性
IUPAC Name |
tert-butyl (2S,3R)-3-(3-bromophenyl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQXUJINCDLMHK-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B6360752.png)






![2,10-Diaza-9-(3-bromo-4-methoxyphenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6360805.png)


![methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride](/img/structure/B6360826.png)
![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)


